REACTION_CXSMILES
|
[OH:1][S:2]([OH:5])(=O)=[O:3].O=S(=O)=O.[F:10][C:11]([F:18])([F:17])[C:12]([F:16])=[C:13]([F:15])[F:14]>>[C:12]1([F:16])([C:11]([F:18])([F:17])[F:10])[S:2](=[O:5])(=[O:3])[O:1][C:13]1([F:15])[F:14] |f:0.1|
|
Name
|
|
Quantity
|
0.28 mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Name
|
solution
|
Quantity
|
70.1 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
43 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
There was consumed 42.0 g (0.28 mole) HFP
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(OS1(=O)=O)(F)F)(C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.8 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |